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Compound of Interest

Compound Name: FIIN-3

Cat. No.: B15612566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biochemistry of FIIN-3, a next-

generation irreversible kinase inhibitor. FIIN-3 is notable for its dual-targeting capability and its

efficacy against clinically relevant drug-resistant mutations.

Introduction: Overcoming Resistance with Covalent
Inhibition
The development of targeted therapies against protein kinases has revolutionized cancer

treatment. However, the emergence of resistance, often through mutations in the kinase

domain, remains a significant clinical challenge. First-generation ATP-competitive inhibitors can

lose efficacy when mutations, such as the "gatekeeper" residue mutation, alter the inhibitor's

binding site.

FIIN-3 was developed through a structure-based design approach to overcome this resistance.

[1] It is an irreversible inhibitor that forms a permanent covalent bond with its target, leading to

sustained inhibition.[2][3][4] This mechanism makes it less susceptible to resistance mutations

that rely on weakening non-covalent interactions. Uniquely, FIIN-3 can covalently inhibit both

Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor

(EGFR) by targeting distinct cysteine residues, a result of the conformational flexibility of its

reactive acrylamide group.[1]
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Mechanism of Action: Dual-Targeting Irreversible
Inhibition
FIIN-3 functions as an ATP-competitive inhibitor, initially binding to the ATP pocket of the kinase

domain.[5] Following this initial non-covalent binding, its electrophilic acrylamide "warhead" is

positioned to react with a nucleophilic cysteine residue located near the binding site. This

reaction forms a permanent covalent bond, irreversibly inactivating the kinase.

The remarkable feature of FIIN-3 is its ability to target two different kinase families through

distinct cysteine interactions:

FGFR: It targets a cysteine located in the P-loop of the kinase domain.

EGFR: It targets a cysteine situated in a different position within the ATP-binding pocket.[1]

This dual-targeting is made possible by the flexible linker connecting the core scaffold to the

acrylamide moiety.[1] Co-crystal structures of FIIN-3 in complex with FGFR4 (V550L mutant,

PDB ID: 4R6V) and EGFR (L858R mutant) have confirmed these distinct binding modes.[1][6]

Quantitative Biochemical Data
The potency of FIIN-3 has been quantified against various wild-type and mutant kinases using

multiple assay formats. The following tables summarize the key inhibitory concentrations (IC₅₀)

from biochemical assays and the half-maximal effective concentrations (EC₅₀) from cell-based

proliferation assays.
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Target Kinase Assay Type
Inhibitory

Concentration (IC₅₀)
Reference(s)

FGFR1 Biochemical 13.1 nM [2][3][7]

FGFR2 Biochemical 21 nM [2][3][7]

FGFR3 Biochemical 31.4 nM [2][3][7]

FGFR4 Biochemical 35.3 nM [2][3][7]

EGFR (Wild-Type) Biochemical 43 nM [5][7]

FIIN-2 (for

comparison)
Biochemical

3.1 nM (FGFR1), 4.3

nM (FGFR2)
[8]

Table 1: Biochemical IC₅₀ Values for FIIN-3.

Cell Line Model Target

Effective

Concentration

(EC₅₀)

Reference(s)

Ba/F3 Cells WT FGFRs 1 - 41 nM range [7]

Ba/F3 Cells
FGFR2 (Gatekeeper

Mutant)
64 nM [7]

Ba/F3 Cells
FGFR (various

mutants)
1 - 93 nM range [5]

Ba/F3 Cells EGFR vIII Fusion 135 nM [5][7]

Ba/F3 Cells EGFR (L858R Mutant) 17 nM [7]

Ba/F3 Cells
EGFR

(L858R/T790M)
231 nM [7]

Table 2: Cell-Based EC₅₀ Values for FIIN-3.

Affected Signaling Pathways
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FGFR and EGFR are receptor tyrosine kinases (RTKs) that, upon activation, trigger critical

downstream signaling cascades involved in cell proliferation, survival, and differentiation.[9][10]

[11] By inhibiting these receptors, FIIN-3 effectively blocks these pathways. The primary

pathways affected include:

RAS/RAF/MAPK Pathway: Crucial for regulating cell proliferation.

PI3K/AKT Pathway: A key pathway for promoting cell survival and growth.[9][12]

The diagrams below illustrate the points of inhibition by FIIN-3 in these canonical pathways.
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FGFR signaling pathway and FIIN-3 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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